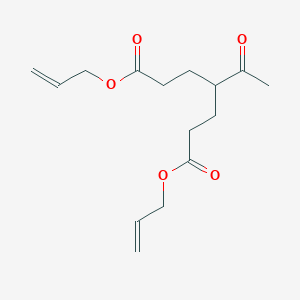
Diprop-2-en-1-yl 4-acetylheptanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diprop-2-en-1-yl 4-acetylheptanedioate is a chemical compound with the molecular formula C15H22O5 and a molecular weight of 282.3322 g/mol It is known for its unique structure, which includes both ester and ketone functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diprop-2-en-1-yl 4-acetylheptanedioate typically involves the esterification of 4-acetylheptanedioic acid with diprop-2-en-1-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diprop-2-en-1-yl 4-acetylheptanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alcohols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of ester or amide derivatives.
Applications De Recherche Scientifique
Diprop-2-en-1-yl 4-acetylheptanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Diprop-2-en-1-yl 4-acetylheptanedioate exerts its effects depends on the specific context of its use. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The ester and ketone groups in the compound can undergo hydrolysis or reduction, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diprop-2-en-1-yl 4-acetylpentanedioate: Similar structure but with a shorter carbon chain.
Diprop-2-en-1-yl 4-acetylhexanedioate: Similar structure but with a different carbon chain length.
Uniqueness
Diprop-2-en-1-yl 4-acetylheptanedioate is unique due to its specific combination of ester and ketone functional groups, which confer distinct reactivity and potential applications. Its molecular structure allows for a wide range of chemical modifications, making it a versatile compound in various fields of research.
Propriétés
Numéro CAS |
6302-52-9 |
|---|---|
Formule moléculaire |
C15H22O5 |
Poids moléculaire |
282.33 g/mol |
Nom IUPAC |
bis(prop-2-enyl) 4-acetylheptanedioate |
InChI |
InChI=1S/C15H22O5/c1-4-10-19-14(17)8-6-13(12(3)16)7-9-15(18)20-11-5-2/h4-5,13H,1-2,6-11H2,3H3 |
Clé InChI |
GTQXENXHBBNKCM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(CCC(=O)OCC=C)CCC(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


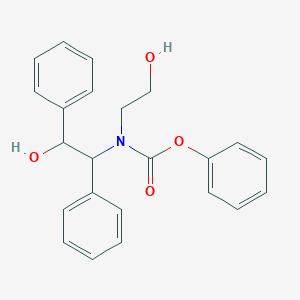

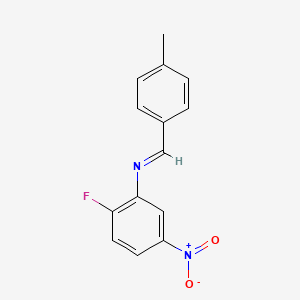
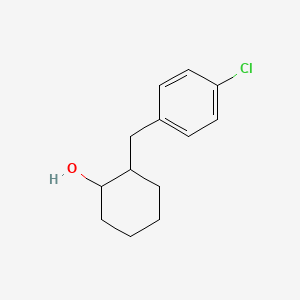
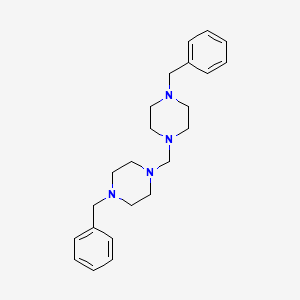
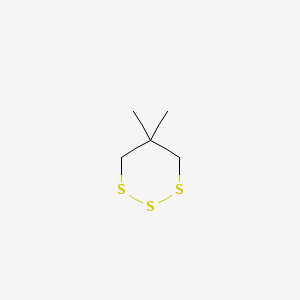
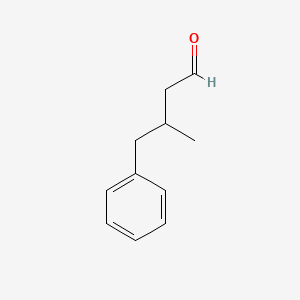





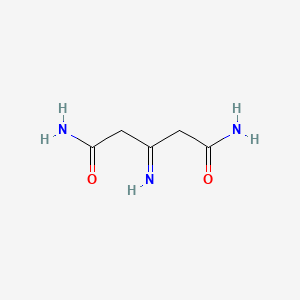
![1,1'-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene)](/img/structure/B14722645.png)
